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molecular formula C12H18O2 B8476482 3-(1-Hydroxyhexyl)phenol

3-(1-Hydroxyhexyl)phenol

Cat. No. B8476482
M. Wt: 194.27 g/mol
InChI Key: IBFOMXXVRQYPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04794188

Procedure details

A solution of 1-(3-hydroxyphenyl)-1-hexanol (3 g) in methylene chloride (200 ml) was added to a well-stirred suspension of pyridinium chlorochromate (5.1 g) and sodium acetate (2.5 g) in methylenechloride (150 ml). The mixture was stirred at room temperature for two hours. Ether (100 ml) was added, and the brown granular preiipitate was removed by filtration. All volatiles were removed from the filtrate, and the residual liquid was purified by chromtography on silica gel using ether as eluent. The desired ketone, 3-hexanoylphenol, was isolated as a clear, colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]([OH:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:5]=[CH:6][CH:7]=1.[Cr](Cl)([O-])(=O)=O.[NH+:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[C:26]([O-])(=O)[CH3:27].[Na+].[CH3:31][CH2:32]OCC.[CH2:36](Cl)Cl>>[C:8]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[O:1][CH2:36][C:21]1[CH:22]=[CH:23][C:24]2[C:25](=[CH:31][CH:32]=[CH:26][CH:27]=2)[N:20]=1)(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[C:8]([C:4]1[CH:3]=[C:2]([OH:1])[CH:7]=[CH:6][CH:5]=1)(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(CCCCC)O
Name
Quantity
5.1 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the brown granular preiipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
All volatiles were removed from the filtrate
CUSTOM
Type
CUSTOM
Details
the residual liquid was purified by chromtography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCC)(=O)C=1C=C(OCC2=NC3=CC=CC=C3C=C2)C=CC1
Name
Type
product
Smiles
C(CCCCC)(=O)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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